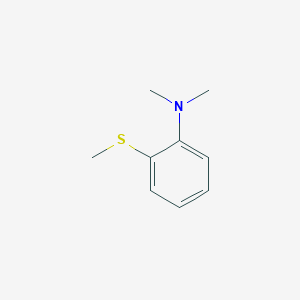
N,N-Dimethyl-2-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(methylthio)aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, featuring a dimethylamino group and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(methylthio)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylthio)aniline using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures around 60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of cyclometalated ruthenium complexes as catalysts. This method allows for efficient methylation of anilines with methanol, proceeding under mild conditions and producing water as the sole by-product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N-Dimethyl-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(methylthio)aniline exerts its effects involves interactions with various molecular targets. The dimethylamino and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The compound can participate in electron transfer processes, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A similar compound with a dimethylamino group but lacking the methylthio group.
2-(Methylthio)aniline: Contains a methylthio group but lacks the dimethylamino group.
N-Methylaniline: Features a single methyl group attached to the nitrogen atom
Uniqueness
N,N-Dimethyl-2-(methylthio)aniline is unique due to the presence of both the dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2388-50-3 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
BMVUVEYWVYKKNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)


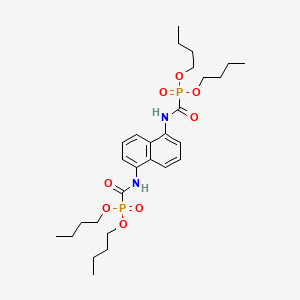

![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
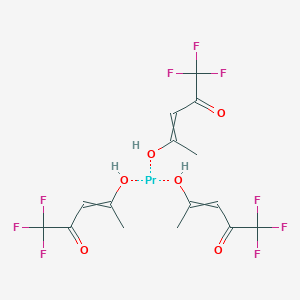
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
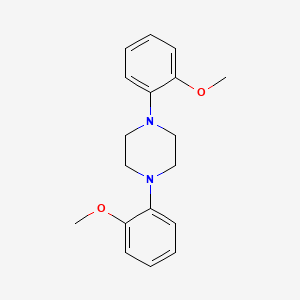
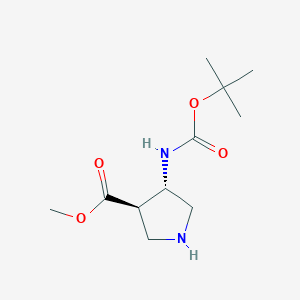
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
